(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC20245267
Molecular Formula: C11H9F3O3
Molecular Weight: 246.18 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid -](/images/structure/VC20245267.png)
Specification
Molecular Formula | C11H9F3O3 |
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Molecular Weight | 246.18 g/mol |
IUPAC Name | 3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16) |
Standard InChI Key | FAXJHQWJVWEASH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named (2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid, adhering to IUPAC conventions. Its molecular formula is C₁₁H₉F₃O₃, with a molar mass of 246.185 g/mol . The "E" configuration denotes the trans orientation of the prop-2-enoic acid group relative to the aromatic ring.
Structural Representation
Key structural features include:
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A methoxy group (-OCH₃) at the 2-position of the benzene ring.
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A trifluoromethyl group (-CF₃) at the 5-position.
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A propenoic acid side chain in the trans configuration.
The SMILES notation is COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O, and the InChI Key is FAXJHQWJVWEASH-GORDUTHDSA-N .
Physicochemical Properties
Thermal and Spectral Data
Property | Value | Source |
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Melting Point | 202–205°C | |
Molecular Weight | 246.185 g/mol | |
CAS Registry Number | 773133-16-7 |
Note: A conflicting CAS number (2229193-93-3) appears in one source , likely due to a registry error or alternative stereochemical designation.
Solubility and Stability
While explicit solubility data are unavailable, the compound’s carboxylic acid group suggests moderate polarity, enabling solubility in polar aprotic solvents (e.g., DMSO). The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability .
Synthesis and Characterization
Analytical Characterization
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NMR Spectroscopy: Expected signals include a doublet for the α,β-unsaturated proton (δ 6.3–7.5 ppm) and a singlet for the methoxy group (δ 3.8–4.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 246.18 with fragments corresponding to -CF₃ (69 Da) and -CO₂H (45 Da) .
Biological Activity and Applications
Phytotoxic Activity
A structure–activity relationship (SAR) study of trans-cinnamic acid analogs revealed that para-substituted trifluoromethyl groups enhance growth inhibition in parasitic weeds like Cuscuta campestris. Although the studied compound was trans-4-(trifluoromethyl)cinnamic acid, the 5-trifluoromethyl analog discussed here may exhibit similar bioactivity due to electronic and steric similarities .
Mechanism of Action
The trifluoromethyl group increases electrophilicity, facilitating interactions with cellular targets such as:
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Enzyme active sites (e.g., acetolactate synthase in plants).
Future Research Directions
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Synthetic Optimization: Develop scalable routes for high-purity batches.
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Biological Screening: Evaluate herbicidal, antifungal, and anticancer activity.
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Computational Modeling: Predict binding affinities for target enzymes.
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